molecular formula C12H12N2O3S B1305566 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid CAS No. 1033696-34-2

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid

Cat. No. B1305566
CAS RN: 1033696-34-2
M. Wt: 264.3 g/mol
InChI Key: ZALCOFDLEUBSTK-UHFFFAOYSA-N
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Description

Thiazolidine carboxylic acids are a class of compounds that have garnered interest due to their biological significance and potential therapeutic applications. These compounds are typically formed through the condensation of cysteine with aldehydes or ketones, resulting in a five-membered ring structure containing sulfur and nitrogen atoms. The specific compound of interest, "2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid," has not been directly studied in the provided papers, but related compounds have been synthesized and analyzed, providing insights into the chemistry and potential applications of this class of compounds .

Synthesis Analysis

The synthesis of thiazolidine carboxylic acids often involves the cyclocondensation of L-cysteine or its esters with various aldehydes. For example, the condensation of ortho-vanillin and L-cysteine leads to the formation of a racemic mixture of thiazolidine carboxylic acid, which was characterized using NMR, ESI-MS, and X-ray diffraction . Similarly, other derivatives have been synthesized by reacting L-cysteine with different aldehydes, resulting in a mixture of diastereoisomers that can be partially separated and show fast epimerization in solution . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazolidine carboxylic acids has been elucidated using various analytical techniques. X-ray diffraction studies have revealed that these compounds can exist as zwitterions in the solid state, with the carboxylic group deprotonated and the thiazolidine nitrogen atom protonated . The crystal structures of related compounds have shown different conformations of the thiazolidine ring, such as twisted or envelope forms, and the orientation of substituents can significantly influence the overall molecular conformation .

Chemical Reactions Analysis

Thiazolidine carboxylic acids can undergo various chemical reactions, including ring opening and deuterium exchange with solvent D2O, suggesting that these compounds can liberate L-cysteine in vivo through nonenzymatic processes . The reactivity of these compounds with other molecules, such as aldehydes, can lead to the formation of substituted thiazolidine carboxylic acids, as demonstrated by the non-enzymatic condensation of cysteine with pyridoxal 5'-phosphate in human plasma .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine carboxylic acids are influenced by their molecular structure and substituents. These compounds have been shown to possess antioxidant properties and potential therapeutic value, such as protecting against hepatotoxicity and showing inotropic activity in animal models . The solubility, stability, and reactivity of these compounds can vary depending on the nature of the substituents and the environmental conditions, such as pH and temperature .

properties

IUPAC Name

2-[2-(cyanomethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-5-6-17-10-4-2-1-3-8(10)11-14-9(7-18-11)12(15)16/h1-4,9,11,14H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALCOFDLEUBSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2OCC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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